B1576834 Plantaricin-149

Plantaricin-149

Cat. No.: B1576834
Attention: For research use only. Not for human or veterinary use.
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Description

Plantaricin-149 is a cationic, 22-amino acid antimicrobial peptide (sequence: YSLQMGATAIKQVKKLFKKKGG) originally produced by Lactobacillus plantarum NRIC 149 . This bacteriocin is a promising research compound for tackling antibiotic resistance, demonstrating potent activity against a spectrum of Gram-positive pathogens and key Gram-negative ESKAPE pathogens . Its mechanism of action is characterized by electrostatic attraction to negatively charged bacterial membranes, where it induces a conformational change to an amphipathic α-helix, leading to membrane disruption and cell lysis via a carpet-like model . Recent studies highlight its specific research value in two key areas: first, as a potential therapeutic agent for oral infections, showing significant inhibitory effects on biofilms formed by periodontal pathogens like Porphyromonas gingivalis and Prevotella intermedius on titanium surfaces, relevant to peri-implantitis , and second, as a root canal irrigation solution, where it effectively reduced biofilms with low cytotoxicity to human dental pulp stem cells . Furthermore, advanced analogs like Pln149-PEP20, which is half the size of the original peptide, have been developed to enhance its antimicrobial activity and reduce toxicity, showing excellent bactericidal activity within one hour against multidrug-resistant bacteria in laboratory trials . This compound is heat-stable, active in a pH range of 4.0–7.0, and exhibits low cytotoxicity to human cells such as bone marrow stromal cells (BMSCs) at effective antimicrobial concentrations . This product is intended for research purposes only and is not designed for human therapeutic or veterinary applications.

Properties

bioactivity

Antibacterial

sequence

YSLQMGATAIKQVKKLFKKKGG

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Pln 149 has demonstrated potent antibacterial activity against various pathogens, particularly those associated with oral infections. Studies have shown that it effectively inhibits the growth and biofilm formation of key periodontal pathogens such as Porphyromonas gingivalis and Prevotella intermedius. The minimum inhibitory concentrations (MIC) for these bacteria were reported at 125 µg/mL and 105 µg/mL respectively, with significant reductions in biofilm formation observed (P < 0.05) .

Table 1: Antibacterial Efficacy of Plantaricin-149

BacteriaMIC (µg/mL)MBC (µg/mL)Inhibition Rate (%)
Porphyromonas gingivalis12513052.16
Prevotella intermedius10512554.60
Streptococcus mutans557549.11

Applications in Dentistry

The potential of Pln 149 extends to dental applications, particularly in the treatment of peri-implantitis and root canal infections. Its non-toxic nature and ability to reduce bacterial diversity in infected root canals make it a promising candidate for irrigation solutions. In vitro studies have indicated that Pln 149 significantly reduces the pathogenic load in root canals compared to traditional treatments like sodium hypochlorite .

Case Study: Root Canal Treatment

In a controlled study involving human dental pulp stem cells (hDPSCs), Pln 149 was found to maintain cell viability while effectively inhibiting pathogenic bacteria. The study reported no significant cytotoxic effects at concentrations used for treatment, highlighting its clinical relevance .

Development of Analog Peptides

Recent research has focused on enhancing the properties of Pln 149 through the synthesis of analogs such as Pln149-PEP20. This modified peptide exhibits improved antimicrobial activity against multidrug-resistant (MDR) bacteria while maintaining low toxicity levels. In vitro tests have shown that Pln149-PEP20 can achieve rapid bactericidal effects within one hour .

Table 2: Comparison of this compound and Its Analog

CompoundMIC (µg/mL)Time to Kill (hrs)Toxicity Level
This compoundVariable>24Low
Pln149-PEP20Reduced<1Very Low

Chemical Reactions Analysis

Interaction with Membranes

  • Mechanism of Action: Pln149a's mechanism of action involves electrostatic attraction to charged phospholipids in the membrane, which induces an amphipathic α-helix in the peptide structure, leading to its accumulation on the phospholipid surface and subsequent membrane disruption .

  • Liposome Interaction: Pln149a directly interacts with negatively charged liposomes and bacterial membranes, leading to their lysis . The lytic activity of Pln149a results from peptide-lipid interactions from the amphipathic helix and the hydrophobic residues at the N-terminus .

  • Role of N-terminus: The N-terminal residues play a role in the peptide's adsorption on liposomes, influencing its lytic activity at biological membranes .

Spectroscopic Studies

  • Circular Dichroism (CD): CD studies show a conformational change from a random structure to a helical element when Pln149a and its analogs bind to liposomes .

  • Fluorescence Spectroscopy: Fluorescence data indicates that the N-terminal tyrosine residue is close to the micellar interface .

Antimicrobial Activity

  • Activity Spectrum: Synthetic Plantaricin-149 is active against Staphylococcus aureus and Listeria genus strains . Pln149a shows antimicrobial activity against Staphylococcus aureus and Listeria monocytogenes .

  • Impact of Modifications: Removing the N-terminal pentapeptide (YSLQM) in Pln149(6-22) reduces antimicrobial activity against Staphylococcus aureus, suggesting the importance of this region for antibacterial activity . The Fmoc-modified analog shows improved action against Gram-positive and Gram-negative bacteria .

  • MIC values of Fmoc-Pln149 and Fmoc-Pln149(6-22)

S. epidermidis ATCC 35984S. aureus ATCC 25923E. faecalis ATCC 29212E. faecium ATCC 700221K. pneumoniae ATCC 700603E. coli ATCC 25922A. baumannii ATCC 19606P. aeruginosa ATCC 27583
Fmoc-Pln149 322561286425612832256
Fmoc-Pln149(6-22) 12851251212851251264512

Minimal Inhibitory Concentration (mg/L)

Factors Influencing Activity

  • pH Dependence: Synthetic plantaricin is active at pH 5.5 and 7.4 .

  • Cationic Interactions: Divalent cations like Mg+2 and Ca+2 can prevent Pln149-PEP20 (a this compound derivative) from establishing interactions necessary for its activity . These cations stabilize bacterial membranes, and cationic AMPs compete with them for electrostatic interactions .

Comparison with Similar Compounds

Data Tables

Table 1. Structural Comparison of Selected Bacteriocins

Feature This compound Plantaricin EF/JK Plantaricin ZJ5
Number of peptides 1 2 1
Thermostability No No Yes
Post-translational modifications None None None

Table 2. Antimicrobial Activity Against Common Pathogens

Pathogen This compound Plantaricin D Plantaricin ZJ5
Listeria monocytogenes +++ ++++ +
Staphylococcus aureus + - ++
Escherichia coli - - +++

(+++: Strong inhibition; ++: Moderate inhibition; +: Weak inhibition; -: No inhibition)

Preparation Methods

Ammonium Sulfate Precipitation Followed by Reverse-Phase Chromatography

  • The supernatant is subjected to ammonium sulfate precipitation, typically at 60% saturation, to concentrate the bacteriocin.
  • The precipitate is resuspended in buffer (e.g., 25 mM ammonium acetate, pH 6.5) and passed through a Sep-Pack C18 cartridge.
  • Elution is performed with organic solvents such as 40% isopropanol.
  • Further purification is achieved by reverse-phase high-performance liquid chromatography (HPLC) on a C18 Nucleosil column, yielding highly purified plantaricin fractions.

Yield and Purity:

  • Recovery after ammonium sulfate precipitation is approximately 40%.
  • Purification factor increases significantly after HPLC, although the overall yield can be low (~0.8% in HPLC protocol).

Direct Purification by Cation Exchange Chromatography

  • The active supernatant is directly loaded onto a cation exchange column (e.g., SP Sepharose Fast Flow).
  • Elution is performed using a linear gradient of increasing NaCl concentration (up to 1 M NaCl).
  • Fractions are collected and tested for antimicrobial activity.
  • This method yields plantaricin with confirmed homogeneity and higher yield (~5.9%) compared to the HPLC method.
Purification Step Yield (%) Notes
Ammonium sulfate precipitation ~40 Pre-concentration step
Sep-Pack C18 cartridge + HPLC ~0.8 High purity but low overall yield
Cation exchange chromatography (SP Sepharose) ~5.9 Higher yield, direct purification

Chemical Synthesis and Analog Preparation

In addition to extraction from bacterial cultures, this compound and its analogs have been synthesized chemically using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Synthesis of this compound Analogs

  • The native peptide consists of 22 amino acids (sequence: YSLQMGATAIKQVKKLFKKKGG).
  • Analog peptides are synthesized by removing the first five N-terminal residues, producing a 17-amino acid core peptide (residues 6-22).
  • Various hydrophobic groups are attached at the N-terminus to modulate antimicrobial activity and membrane interaction:
    • Acetyl group (short hydrocarbon chain)
    • N-octyl group (longer hydrocarbon chain)
    • Retention of the Fmoc protecting group as a hydrophobic moiety.

Purification and Characterization of Synthetic Peptides

  • Synthetic peptides are purified by reverse-phase HPLC to >98% purity.
  • The retention time in HPLC correlates with hydrophobicity:
    • Pln149(6-22): eluted at 32% acetonitrile
    • Acetyl analog: 43%
    • N-octyl analog: 55%
    • Fmoc analog: 59% acetonitrile.

Advanced Analog Design: Fmoc-Plantaricin-149 Derivative (Pln149-PEP20)

Recent research introduced a novel analog, Pln149-PEP20, incorporating the Fmoc group to enhance antimicrobial spectrum and potency.

  • This analog demonstrated strong bactericidal activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 1 mg/L to 512 mg/L depending on the strain.
  • The peptide acts primarily by disrupting bacterial membranes via a carpet-like mechanism, confirmed by circular dichroism and electron microscopy studies.
  • Time-kill assays showed rapid bactericidal effects within one hour.
  • The Fmoc group enhances hydrophobic interactions, improving activity especially against Gram-negative bacteria, though it may increase toxicity.
Bacterial Strain MIC Range (mg/L) Post-Antibiotic Effect (PAE, hours) at 1× MIC
Staphylococcus aureus ATCC 25923 8 5.5 ± 2.0
Acinetobacter baumannii ATCC 19606 32 4.5 ± 0.5

Summary of Key Preparation Techniques

Preparation Aspect Method Details Advantages Limitations
Cultivation Lactobacillus plantarum in MRS medium, 24 h, pH 6.0 High yield of bacteriocin Requires sterile culture conditions
Ammonium Sulfate Precipitation + HPLC Precipitation at 60% saturation, Sep-Pack C18 cartridge, reverse-phase HPLC High purity Low overall yield (~0.8%)
Cation Exchange Chromatography SP Sepharose Fast Flow column, NaCl gradient elution Higher yield (~5.9%), direct method Requires FPLC system
Solid-Phase Peptide Synthesis (SPPS) Fmoc chemistry, manual synthesis, N-terminal modifications (acetyl, octyl, Fmoc) Precise sequence control, analog design Costly, requires purification
Analog Design (Pln149-PEP20) Fmoc-modified peptide with enhanced antimicrobial spectrum and membrane activity Improved potency, rapid bactericidal action Potential increased toxicity

Q & A

Q. What frameworks (e.g., PICO, FINER) are suitable for evaluating the translational potential of this compound in clinical research?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess preclinical-to-clinical transitions. Use PICO (Population, Intervention, Comparison, Outcome) to structure clinical trial questions, such as comparing this compound with standard antiseptics in surgical site infections .

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